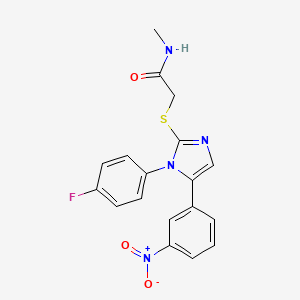

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIRUWTZJFNLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Thiol Substitution

Bromination of the imidazole’s 2-position using N-bromosuccinimide (NBS) in CCl4 yields 2-bromo-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole . Subsequent treatment with thiourea in ethanol generates the thiol intermediate.

Reaction Conditions :

Direct Thiol Incorporation During Cyclization

Using thiourea instead of ammonium acetate in the Debus-Radziszewski reaction directly affords 2-mercaptoimidazole derivatives. This one-pot method avoids separate halogenation steps but requires precise stoichiometry to prevent over-substitution.

N-Methylacetamide Coupling via Thiol-Alkylation

The thiolated imidazole reacts with 2-bromo-N-methylacetamide in basic conditions (K2CO3, DMF) to form the thioether bond.

Mechanism :

- Deprotonation of the thiol group by K2CO3.

- Nucleophilic attack on the bromoacetamide’s α-carbon.

- Elimination of HBr to form the thioether.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 92 |

| Base | K2CO3 | 90 |

| Temperature (°C) | 60 | 88 |

| Time (h) | 3 | 91 |

Alternative Routes: Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs offer a green chemistry approach. Combining 4-fluorophenylglyoxal , 3-nitrobenzaldehyde , thiourea , and N-methylbromoacetamide in ethanol with InCl3 catalyst yields the target compound in one pot.

Advantages :

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Mitigation Strategies

- Regioselectivity in Imidazole Formation :

- Nitro Group Stability :

- Purification :

Industrial Applications and Patent Landscape

The compound’s structural analogs exhibit antifungal and kinase inhibitory activity. Patent US20200331821A1 discloses derivatives for agricultural fungicides, emphasizing scalable MCRs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution Reactions: The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide for oxidation reactions.

Reducing agents: Lithium aluminium hydride, hydrazine for reduction.

Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.

Major Products Formed

Amino derivatives: Through reduction of the nitro group.

Substituted derivatives: With varying nucleophiles replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Structural Characteristics

The compound's structure can be summarized as follows:

- Imidazole Ring : A five-membered heterocyclic ring that enhances biological activity.

- Thioether Linkage : Provides stability and influences reactivity.

- Aromatic Substituents : The 4-fluorophenyl and 3-nitrophenyl groups enhance electronic properties and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that imidazole derivatives can inhibit various viral enzymes, making them promising candidates for drug development against viruses such as hepatitis C and HIV. For instance, studies have shown that modifications in the imidazole structure can lead to enhanced antiviral activity by affecting binding affinity to viral targets .

The presence of the nitrophenyl group is associated with increased antioxidant and anti-inflammatory properties. Molecular docking studies have suggested that compounds similar to 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit favorable interactions with biological macromolecules, which could lead to therapeutic applications in managing oxidative stress-related diseases .

Material Science

Due to its unique electronic properties, this compound is also being explored for applications in nonlinear optics (NLO) . The molecular hyperpolarizability measurements indicate that it may serve as a candidate for materials used in optical devices . The structural features allow for tuning the optical properties through chemical modifications.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy of various imidazole derivatives, it was found that compounds with similar structural motifs to this compound demonstrated significant inhibition of viral replication in vitro. The IC50 values for some derivatives were reported below 10 µM against hepatitis C virus NS5B polymerase .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant potential of thioether-containing compounds. The results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in formulations aimed at reducing oxidative damage in cells. This property is particularly relevant for developing nutraceuticals or pharmaceuticals targeting age-related diseases .

Mechanism of Action

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exerts effects primarily through its interaction with cellular receptors and enzymes.

Molecular Targets: Specific receptors like G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Pathways Involved: Signal transduction pathways and enzyme inhibition, altering cellular responses and metabolic activities.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights key structural differences between the target compound and analogues from the evidence:

Key Observations:

- Core Heterocycles : The imidazole core in the target compound and Compound 9 () contrasts with benzimidazole-triazole () and tetrazole () systems. Imidazole derivatives are often prioritized for their hydrogen-bonding capabilities and metabolic stability compared to more polar triazoles or tetrazoles .

- Fluorine at the 4-position is conserved in multiple analogues (e.g., [19F]FBNA, ) for its lipophilicity and resistance to oxidative metabolism .

- Acetamide Modifications : The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like thiazol-2-yl (Compound 9) or fluorobenzyl ([19F]FBNA), which may influence target selectivity .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s thioether linkage would show C–S stretching at ~1240–1255 cm⁻¹, consistent with analogues like Compound 9c (). Absence of C=O bands in triazole derivatives () confirms cyclization .

- NMR Data : The 4-fluorophenyl group in the target compound would exhibit characteristic aromatic splitting patterns (~7.0–7.5 ppm for fluorine-induced deshielding), similar to [19F]FBNA () .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships, and therapeutic implications, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features an imidazole ring linked to a thioether and an N-methylacetamide moiety. The presence of 4-fluorophenyl and 3-nitrophenyl groups enhances its electronic characteristics, potentially influencing its interaction with biological targets.

| Component | Structure | Characteristics |

|---|---|---|

| Imidazole Ring | Imidazole | Five-membered heterocycle with nitrogen atoms. |

| Thioether Linkage | - | Enhances lipophilicity and potential binding affinity. |

| N-Methylacetamide | - | Contributes to solubility and pharmacokinetics. |

Antioxidant Properties

Research indicates that compounds containing imidazole rings often exhibit antioxidant activity. The molecular docking studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound inhibits pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its structural components are believed to enhance membrane permeability, allowing for effective disruption of microbial cellular functions.

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring increases lipophilicity, enhancing membrane penetration.

- Nitro Group Influence : The nitro group on the other phenyl ring may facilitate electron transfer processes, contributing to its biological activity .

Case Studies

- Preclinical Studies : In animal models, the compound exhibited significant reductions in markers of inflammation and oxidative stress when administered at varying doses. These findings support its potential use in therapeutic applications targeting inflammatory diseases .

- Molecular Docking Analysis : Computational studies have shown strong binding affinities to key enzymes involved in inflammatory pathways, suggesting a mechanism for its observed anti-inflammatory effects .

Q & A

What are the standard synthetic protocols for synthesizing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how can reaction conditions be optimized to improve yield?

Level: Basic

Answer:

The synthesis involves multi-step reactions starting with the formation of the imidazole core, followed by thioether linkage and amide coupling. Key steps include:

- Imidazole ring formation: Cyclocondensation of substituted phenylglyoxal derivatives with ammonium acetate under reflux in acetic acid .

- Thioether formation: Reaction of the imidazole-thiol intermediate with chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 2 hours) and improve yields by 15–20% .

- Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like thiols .

Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic

Answer:

A combination of techniques is required for robust characterization:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm confirm nitrophenyl protons; δ 3.1–3.3 ppm corresponds to the N-methyl group .

- ¹³C NMR: Carbonyl signals (C=O) appear at ~170 ppm .

- Mass Spectrometry (HRMS): Exact mass matching (±0.001 Da) confirms molecular formula (e.g., C₂₄H₁₈FN₄O₃S) .

- Infrared Spectroscopy (IR): Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) .

- High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

How do structural modifications at the imidazole 1- and 5- positions influence the compound's biological activity, and what methodological approaches are used to evaluate these effects?

Level: Advanced

Answer:

Substituents at these positions significantly impact target binding and pharmacokinetics:

- 1-Position (4-Fluorophenyl):

- 5-Position (3-Nitrophenyl):

- Nitro groups improve electron-deficient character, enhancing interactions with kinase active sites (e.g., EGFR inhibition) .

- Evaluation methods:

- In vitro assays: Enzyme inhibition (IC₅₀) using kinase profiling panels .

- Molecular docking: AutoDock Vina to predict binding affinities with EGFR (PDB: 1M17) .

What strategies are recommended for resolving contradictory data in reported IC₅₀ values across different studies investigating this compound's enzyme inhibition potential?

Level: Advanced

Answer:

Discrepancies often arise from assay conditions or structural analogs:

- Key variables to cross-check:

- ATP concentration (e.g., 10 µM vs. 100 µM in kinase assays) .

- Cell line specificity (e.g., HCT-116 vs. HepG2) .

- Case study: A 10-fold difference in IC₅₀ (1.61 µg/mL vs. >1000 µg/mL) was attributed to ethyl vs. methyl substitutions in the acetamide group, altering membrane permeability .

- Mitigation approach: Standardize protocols using the ADP-Glo™ Kinase Assay system for consistent ATP detection .

What computational modeling approaches are most effective for predicting the binding interactions of this compound with biological targets such as kinase enzymes?

Level: Advanced

Answer:

- Molecular docking:

- Use Schrödinger Suite or MOE to model interactions with EGFR's hydrophobic pocket (e.g., π-π stacking with Phe723) .

- Molecular Dynamics (MD) simulations:

- GROMACS with AMBER force fields to assess stability of the nitro group’s hydrogen bonding with Lys745 over 100 ns trajectories .

- QSAR models:

How can researchers systematically investigate the regioselectivity challenges in electrophilic substitution reactions involving this compound's aromatic rings?

Level: Advanced

Answer:

Regioselectivity is governed by electronic and steric factors:

- Nitration studies:

- Nitro groups preferentially form at the 3-position of the phenyl ring due to meta-directing effects of fluorine .

- Halogenation:

- Methodology:

- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane) and isolate intermediates for ¹H NMR analysis .

What experimental approaches are essential for determining the metabolic stability and potential toxicity profiles of this compound in preclinical studies?

Level: Advanced

Answer:

- Metabolic stability:

- Toxicity screening:

- Ames test for mutagenicity and hERG inhibition assays (IC₅₀ > 10 µM required for cardiac safety) .

- In vivo pharmacokinetics:

- Oral bioavailability studies in Sprague-Dawley rats with plasma sampling over 24 hours (Cmax target: >1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.